Cas no 851126-23-3 (3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate)

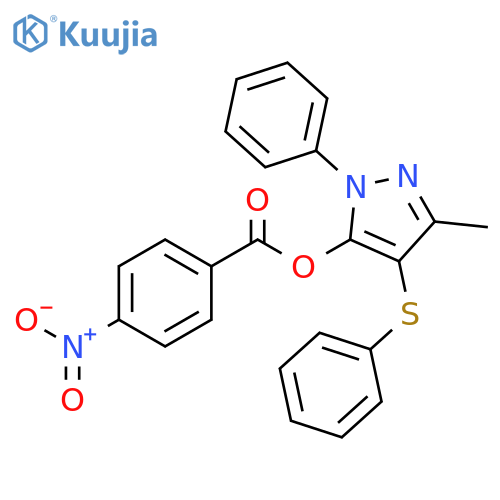

851126-23-3 structure

商品名:3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate 化学的及び物理的性質

名前と識別子

-

- 3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate

- 3-methyl-1-phenyl-4-(phenylthio)-1H-pyrazol-5-yl 4-nitrobenzoate

- 1H-Pyrazol-5-ol, 3-methyl-1-phenyl-4-(phenylthio)-, 5-(4-nitrobenzoate)

- 851126-23-3

- Oprea1_375887

- EU-0021478

- AKOS001496068

- F0569-0086

- (5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 4-nitrobenzoate

-

- インチ: 1S/C23H17N3O4S/c1-16-21(31-20-10-6-3-7-11-20)22(25(24-16)18-8-4-2-5-9-18)30-23(27)17-12-14-19(15-13-17)26(28)29/h2-15H,1H3

- InChIKey: UVOYGINOUCBPAD-UHFFFAOYSA-N

- ほほえんだ: N1(C2=CC=CC=C2)C(OC(=O)C2=CC=C([N+]([O-])=O)C=C2)=C(SC2=CC=CC=C2)C(C)=N1

計算された属性

- せいみつぶんしりょう: 431.09397721g/mol

- どういたいしつりょう: 431.09397721g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 610

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 115Ų

- 疎水性パラメータ計算基準値(XlogP): 5.9

じっけんとくせい

- 密度みつど: 1.32±0.1 g/cm3(Predicted)

- ふってん: 609.2±55.0 °C(Predicted)

- 酸性度係数(pKa): -2.04±0.10(Predicted)

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0569-0086-1mg |

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate |

851126-23-3 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate 関連文献

-

Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48

-

2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

851126-23-3 (3-methyl-1-phenyl-4-(phenylsulfanyl)-1H-pyrazol-5-yl 4-nitrobenzoate) 関連製品

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 4964-69-6(5-Chloroquinaldine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量